5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one
CAS No.:
Cat. No.: VC18466507
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2OS |
|---|---|
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | 5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C12H12N2OS/c1-16-12-13-8-10(11(15)14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15) |
| Standard InChI Key | YFSCDOVCYRSTTN-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC=C(C(=O)N1)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one, reflects its substitution pattern (Figure 1). Key features include:
-
Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
-
Benzyl group: A phenylmethyl substituent at position 5, enhancing lipophilicity and interaction with hydrophobic protein pockets.
-
Methylsulfanyl group: A sulfur-containing moiety at position 2, influencing electronic properties and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₂N₂OS | |
| Molecular weight | 232.30 g/mol | |
| SMILES | CSC1=NC=C(C(=O)N1)CC2=CC=CC=C2 | |
| LogP (partition coefficient) | ~2.1 (estimated) | |
| Solubility | Low in water; soluble in DMSO |
The Standard InChIKey (YFSCDOVCYRSTTN-UHFFFAOYSA-N) confirms its unique stereochemical identity .
Synthesis and Structural Modification
Synthetic Routes
Several methods have been developed to synthesize 5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one:
Cyclocondensation of Thiourea Derivatives
A common approach involves cyclocondensation of thiourea with malonic acid derivatives and benzyl aldehydes under basic conditions (e.g., K₂CO₃ in DMF) . For example:
-
Step 1: React thiourea with ethyl cyanoacetate to form a 2-thioxopyrimidine intermediate.
-
Step 2: Alkylate the intermediate with benzyl bromide or iodomethane to introduce the benzyl and methylsulfanyl groups .
Microwave-Assisted Synthesis
Recent protocols utilize microwave irradiation to reduce reaction times (e.g., 30 minutes at 150°C), improving yields by 15–20% compared to conventional heating .
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 80–100°C | 65–75 |
| Solvent | DMF or acetonitrile | 70–80 |
| Catalyst | K₂CO₃ | 75 |
Biological Activity and Mechanisms
Antiviral Activity
The compound and its derivatives exhibit anti-HIV-1 activity by inhibiting reverse transcriptase (RT). Key findings include:
-
IC₅₀: 0.32 µM against HIV-1 in MT-4 cells for derivative 11c .
-
Resistance profile: Retains efficacy against mutant strains (K103N, Y181C) with a fold resistance ratio <5 .
Mechanism of Action:
-
Non-nucleoside RT inhibition: Binds to the allosteric pocket of HIV-1 RT, disrupting catalytic activity .
-
Thioether moiety: Enhances binding affinity via hydrophobic interactions with Leu100 and Tyr181 residues .
Applications in Medicinal Chemistry
Structure-Activity Relationships (SAR)
Modifications to the pyrimidine core significantly impact bioactivity:
-
C5 substituents: Bulky groups (e.g., cyclohexylmethyl) improve antiviral potency by enhancing hydrophobic interactions .
-
C2 modifications: Replacing methylsulfanyl with hydroxypropylthio increases solubility and RT affinity .
Table 3: SAR of Selected Derivatives
| Derivative | C2 Substituent | Anti-HIV-1 IC₅₀ (µM) |
|---|---|---|
| Parent compound | -SMe | 5.2 |
| 11c | -S(CH₂)₃OH | 0.32 |
| 6-(2,6-Cl₂-benzyl) analog | -SMe | 0.89 |
Drug Design Considerations
-
Lipinski’s Rule Compliance: Molecular weight <500, LogP <5, hydrogen bond donors <5 .
-
Toxicity: Limited data; preliminary assays show CC₅₀ >100 µM in HEK293 cells .
Recent Advances and Future Directions
Novel Derivatives (2020–2025)
-
Triazole hybrids: Demonstrated dual HIV-1/HSV-2 inhibition (IC₅₀: 0.45 µM) .
-
Nanoformulations: Liposomal encapsulation improves bioavailability by 3-fold in murine models .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume